Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418643-73-7
VCID: VC4502966
InChI: InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18;/h4-7,15,19H,8-12H2,1-3H3,(H,20,21);1H
SMILES: CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3.Cl
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.88

Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride

CAS No.: 2418643-73-7

Cat. No.: VC4502966

Molecular Formula: C18H27ClN2O2

Molecular Weight: 338.88

* For research use only. Not for human or veterinary use.

Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride - 2418643-73-7

Specification

CAS No. 2418643-73-7
Molecular Formula C18H27ClN2O2
Molecular Weight 338.88
IUPAC Name tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride
Standard InChI InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-15-14-7-5-4-6-13(14)12-18(15)8-10-19-11-9-18;/h4-7,15,19H,8-12H2,1-3H3,(H,20,21);1H
Standard InChI Key POVIMQUDSTYTRC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1C2=CC=CC=C2CC13CCNCC3.Cl

Introduction

Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride is a complex organic compound featuring a spirocyclic core, which is a structural motif known for its significance in medicinal chemistry. This compound belongs to the broader category of carbamate derivatives, which are often explored for their potential therapeutic applications due to their ability to interact with biological targets.

Key Features:

  • Molecular Formula: C18H27ClN2O2

  • CAS Number: 2418643-73-7

  • Synonyms: Tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate hydrochloride

Synthesis and Purification

The synthesis of Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride typically involves multi-step organic reactions. These processes often start with commercially available starting materials and may include reactions such as carbamation or amidation to form the carbamate group. Purification techniques like chromatography (e.g., HPLC) and spectroscopic methods (e.g., NMR, MS) are crucial for ensuring the purity and identity of the final product.

Biological Activity and Potential Applications

While specific biological activity data for Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride may be limited, compounds with similar spirocyclic structures have shown promise in various therapeutic areas. These include potential roles as enzyme inhibitors or receptor modulators, which could be relevant for developing new drugs targeting specific biological pathways.

Research Findings and Future Directions

Research into spirocyclic compounds highlights their versatility in medicinal chemistry. Modifications to the molecular structure can significantly impact potency and selectivity against biological targets. Further studies on Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride could explore its potential as a lead compound for drug development, focusing on optimizing its structure for improved therapeutic efficacy.

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